molecular formula C12H11N3 B8344949 2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

2-(1H-Imidazole-1-yl)-3-methyl-1H-indole

Cat. No. B8344949
M. Wt: 197.24 g/mol
InChI Key: LLDXJQVVAXBXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04436746

Procedure details

To a solution of 3-methylindole (7.87 g) and imidazole (20.42 g) in dioxane (350 ml) stirring at 10° is added a solution of bromine (3.1 ml) in dioxane (125 ml) dropwise over a period of 25 hrs. Upon complete addition, the cooling bath is removed and the resulting yellow suspension is allowed to warm to room temperature while stirring overnight. The solid which had formed is removed by vacuum filtration. The filtrate is concentrated in vacuo to give an amber oil. This oil is suspended in 2 N HCl (100 ml) and washed with ether (3×100 ml). The acidic layer is made basic to pH 10 with 3 N NaOH and extracted with ether (6×100 ml). The ether extract is dried (MgSO4), filtered and concentrated in vacuo to give a partially crystalline residue. This residue is triturated with petroleum ether/ether and the solid which resulted is collected and recrystallized from acetonitrile (30 ml) to give 2-(1-imidazolyl)-3-methylindole, m.p. 156°-158°.
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.BrBr>O1CCOCC1.Cl>[N:11]1([C:3]2[NH:4][C:5]3[C:10]([C:2]=2[CH3:1])=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
7.87 g
Type
reactant
Smiles
CC1=CNC2=CC=CC=C12
Name
Quantity
20.42 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
CUSTOM
Type
CUSTOM
Details
The solid which had formed
CUSTOM
Type
CUSTOM
Details
is removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an amber oil
WASH
Type
WASH
Details
washed with ether (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (6×100 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a partially crystalline residue
CUSTOM
Type
CUSTOM
Details
This residue is triturated with petroleum ether/ether
CUSTOM
Type
CUSTOM
Details
the solid which resulted
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile (30 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(C=NC=C1)C=1NC2=CC=CC=C2C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.